molecular formula C9H19FN2 B12975902 3-(4-(Fluoromethyl)piperidin-1-yl)propan-1-amine

3-(4-(Fluoromethyl)piperidin-1-yl)propan-1-amine

Cat. No.: B12975902
M. Wt: 174.26 g/mol
InChI Key: IHZCFECRYRLPST-UHFFFAOYSA-N
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Description

3-(4-(Fluoromethyl)piperidin-1-yl)propan-1-amine is a chemical compound that features a piperidine ring substituted with a fluoromethyl group and a propan-1-amine chain. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Fluoromethyl)piperidin-1-yl)propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Fluoromethyl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(4-(Fluoromethyl)piperidin-1-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-(Fluoromethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperidin-1-yl)propan-1-amine
  • 3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-amine
  • 1-(3-Aminopropyl)piperidine

Uniqueness

3-(4-(Fluoromethyl)piperidin-1-yl)propan-1-amine is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to targets .

Properties

Molecular Formula

C9H19FN2

Molecular Weight

174.26 g/mol

IUPAC Name

3-[4-(fluoromethyl)piperidin-1-yl]propan-1-amine

InChI

InChI=1S/C9H19FN2/c10-8-9-2-6-12(7-3-9)5-1-4-11/h9H,1-8,11H2

InChI Key

IHZCFECRYRLPST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)CCCN

Origin of Product

United States

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